molecular formula C24H30N4O2S2 B382720 4-[4-(2,3,5,6-Tetramethylphenyl)sulfonylpiperazin-1-yl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine CAS No. 379244-18-5

4-[4-(2,3,5,6-Tetramethylphenyl)sulfonylpiperazin-1-yl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

Cat. No. B382720
CAS RN: 379244-18-5
M. Wt: 470.7g/mol
InChI Key: LAJAPLIVQJTQTG-UHFFFAOYSA-N
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Description

The compound “4-[4-(2,3,5,6-Tetramethylphenyl)sulfonylpiperazin-1-yl]-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine” is a chemical compound with potential applications in various fields such as medicinal chemistry and drug discovery . It is also known as Ligand BDBM47848 .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques. For instance, High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) can be used . The 1H NMR spectrum would show characteristic signals for the protons of the piperazine ring and other functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, its melting point, boiling point, density, molecular formula, and molecular weight can be determined .

properties

IUPAC Name

4-[4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-1-yl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O2S2/c1-15-13-16(2)18(4)22(17(15)3)32(29,30)28-11-9-27(10-12-28)23-21-19-7-5-6-8-20(19)31-24(21)26-14-25-23/h13-14H,5-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAJAPLIVQJTQTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCN(CC2)C3=C4C5=C(CCCC5)SC4=NC=N3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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